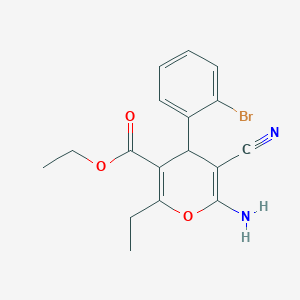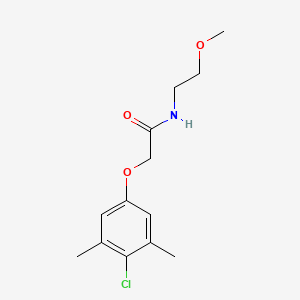![molecular formula C13H17Cl2NO B4960353 N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine](/img/structure/B4960353.png)
N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine, commonly known as DCPIB, is a potent and selective inhibitor of volume-regulated anion channels (VRACs). VRACs are a type of ion channel that are activated by cell swelling and play a crucial role in the regulation of cell volume and homeostasis. DCPIB has been extensively studied for its ability to modulate VRAC activity and has shown potential as a therapeutic target for a variety of diseases.
作用機序
DCPIB inhibits VRAC activity by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to cell swelling, thereby reducing the flow of anions across the cell membrane. This reduction in anion flow can have a variety of effects on cell function, including changes in cell volume, membrane potential, and ion homeostasis.
Biochemical and Physiological Effects:
DCPIB has been shown to have a variety of biochemical and physiological effects on cells. These effects include changes in cell volume, membrane potential, and ion homeostasis. DCPIB has also been shown to modulate the activity of other ion channels, including calcium channels and potassium channels. These effects can have a variety of downstream effects on cell function, including changes in cell proliferation, apoptosis, and metabolism.
実験室実験の利点と制限
DCPIB has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine, which allows for precise modulation of channel activity. Another advantage is its stability and solubility in aqueous solutions, which allows for easy administration to cells and tissues. However, one limitation is its potential off-target effects on other ion channels, which can complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on DCPIB. One direction is the development of more potent and selective VRAC inhibitors, which could have potential therapeutic applications for a variety of diseases. Another direction is the investigation of the role of N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine in physiological processes such as cell proliferation and apoptosis. Additionally, the potential off-target effects of DCPIB on other ion channels should be further explored to better understand its mechanism of action and potential therapeutic applications.
合成法
DCPIB can be synthesized using a variety of methods, including the reaction of 3,4-dichlorophenol with butylbromide, followed by the reaction with propenylamine. Other methods include the reaction of 3,4-dichlorophenol with 4-chlorobutyryl chloride, followed by the reaction with propenylamine. These methods have been optimized to produce high yields of DCPIB with high purity.
科学的研究の応用
DCPIB has been extensively studied for its ability to modulate VRAC activity. N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine are involved in a variety of physiological processes, including cell volume regulation, cell proliferation, and cell death. DCPIB has been shown to inhibit N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine in a variety of cell types, including cancer cells, neurons, and cardiac myocytes. DCPIB has also been shown to have potential as a therapeutic target for diseases such as cancer, stroke, and epilepsy.
特性
IUPAC Name |
4-(3,4-dichlorophenoxy)-N-prop-2-enylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-2-7-16-8-3-4-9-17-11-5-6-12(14)13(15)10-11/h2,5-6,10,16H,1,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNZWDVBKLDTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCCOC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dichlorophenoxy)-N-prop-2-enylbutan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4960271.png)
![2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-oxazinane](/img/structure/B4960276.png)

![diethyl [5-(3-methylphenoxy)pentyl]malonate](/img/structure/B4960282.png)
![2-chloro-N-(2-fluorophenyl)-5-[(methylsulfonyl)amino]benzamide](/img/structure/B4960285.png)
![1,1,4,4-tetramethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B4960286.png)

![N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B4960307.png)
![2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one](/img/structure/B4960315.png)
![1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)


![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4960338.png)
![1-{2-[2-(2-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4960339.png)